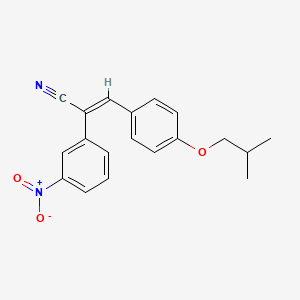
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile, also known as IBPN, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. IBPN is a yellow crystalline solid that is synthesized using various methods.
Mechanism of Action
The mechanism of action of 3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is not fully understood. However, it has been proposed that this compound exerts its anti-cancer, anti-inflammatory, and anti-bacterial properties through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair. This compound has been found to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in activated macrophages. This compound has been found to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. This compound has been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels, resulting in improved memory and cognitive function.
Advantages and Limitations for Lab Experiments
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has several advantages for lab experiments. This compound is a stable and readily available compound that can be synthesized using various methods. This compound exhibits a diverse range of applications, making it a versatile compound for research. However, this compound also has some limitations for lab experiments. This compound is a highly toxic compound that requires careful handling. This compound has low solubility in water, which can limit its use in aqueous systems. This compound has limited bioavailability, which can limit its use in vivo.
Future Directions
There are several future directions for the research of 3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile. One future direction is the development of more efficient and sustainable synthesis methods for this compound. Another future direction is the investigation of the mechanism of action of this compound, which can provide insights into its diverse range of applications. Another future direction is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. Another future direction is the investigation of the potential of this compound as a fluorescent probe for the detection of other metal ions. Another future direction is the investigation of the potential of this compound as a ligand for the synthesis of metal complexes for catalytic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound is synthesized using various methods and exhibits anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to be a potent inhibitor of acetylcholinesterase and has been used as a fluorescent probe and ligand for catalytic applications. This compound has several advantages for lab experiments but also has some limitations. There are several future directions for the research of this compound, including the development of more efficient synthesis methods and the investigation of its diverse range of applications.
Synthesis Methods
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile is synthesized using various methods, including Knoevenagel condensation, Michael addition, and Wittig reaction. The Knoevenagel condensation method involves the reaction between 4-isobutoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a base, such as piperidine, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound. The Michael addition method involves the reaction between 4-isobutoxybenzaldehyde and nitrostyrene in the presence of a base, such as potassium carbonate, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound. The Wittig reaction method involves the reaction between 4-isobutoxybenzaldehyde and a phosphonium ylide, such as triphenylphosphine, to form the intermediate product. The intermediate product is then treated with acetonitrile and a base, such as sodium hydride, to form this compound.
Scientific Research Applications
3-(4-isobutoxyphenyl)-2-(3-nitrophenyl)acrylonitrile has been extensively researched for its diverse range of applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties. This compound has also been found to be a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used as a ligand for the synthesis of metal complexes for catalytic applications.
properties
IUPAC Name |
(E)-3-[4-(2-methylpropoxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-14(2)13-24-19-8-6-15(7-9-19)10-17(12-20)16-4-3-5-18(11-16)21(22)23/h3-11,14H,13H2,1-2H3/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTAHCFTAQZSMC-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]thiourea](/img/structure/B5865480.png)
![4-{[3-(2-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B5865488.png)
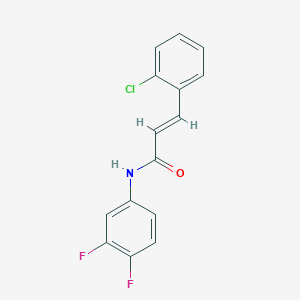
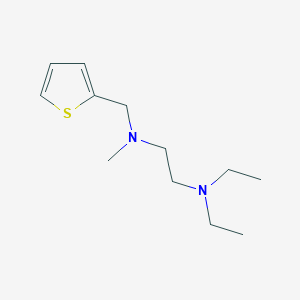

![2-[(3-bromobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5865519.png)
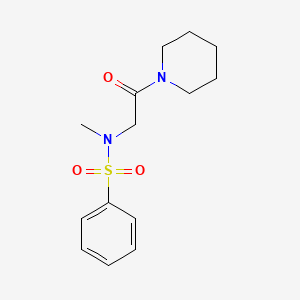
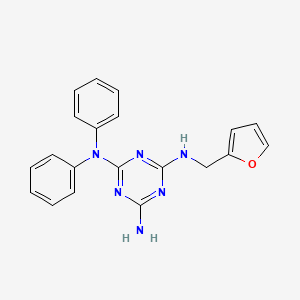
![3-[1-(2-ethoxyphenyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5865542.png)
![N-[2-(acetylamino)phenyl]-2,2,2-trichloroacetamide](/img/structure/B5865548.png)
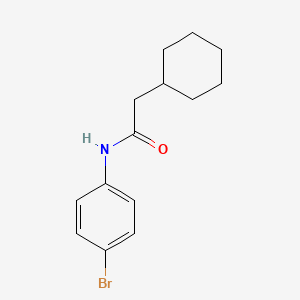
![1-(2-{1-[2-amino-6-(3-aminocyclobutyl)-4-pyrimidinyl]-4-piperidinyl}ethyl)-2-pyrrolidinone dihydrochloride](/img/structure/B5865566.png)
![N-(2,4-dibromo-6-fluorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5865567.png)
